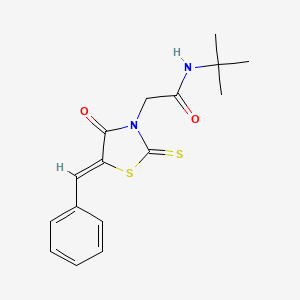
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide, also known as BZT-1, is a small molecule compound that has been widely studied for its potential applications in scientific research. BZT-1 is a thiazolidinone derivative, which is a class of compounds that have been shown to exhibit a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide is not fully understood, but it has been shown to act as a multi-target agent that modulates various signaling pathways. This compound has been shown to interact with various proteins and enzymes, including histone deacetylases, cyclin-dependent kinases, and heat shock proteins. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the research field. In neuroscience, this compound has been shown to enhance cognitive function, improve memory, and protect against neurodegeneration. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to modulate the immune system and reduce inflammation.
Advantages and Limitations for Lab Experiments
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for scientific research. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets. It is important to carefully evaluate the potential risks and benefits of using this compound in lab experiments.
Future Directions
There are several future directions for research on 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound and its interactions with various proteins and enzymes. Additionally, further studies are needed to evaluate the potential applications of this compound in various scientific research fields, including neuroscience, cancer research, and drug discovery.
Synthesis Methods
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide can be synthesized through a multistep process that involves the condensation of 2-aminothiazole with benzaldehyde, followed by the reaction with tert-butylacetoacetate and thiosemicarbazide. The final product is obtained through the reaction with acetic anhydride and pyridine. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Scientific Research Applications
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(tert-butyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to exhibit neuroprotective effects and enhance cognitive function. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to exhibit anticancer activity and inhibit tumor growth. It has also been studied as a potential chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-16(2,3)17-13(19)10-18-14(20)12(22-15(18)21)9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLZGHBPCQKER-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115787.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)
![{5-[3-(benzyloxy)-4-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5115811.png)
![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)


![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
